1,4,6-Trimethyl-2(1H)-pyrimidinone

Description

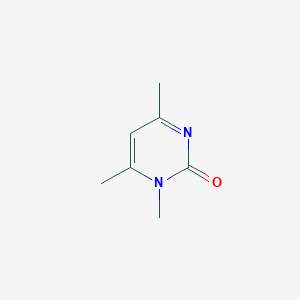

1,4,6-Trimethyl-2(1H)-pyrimidinone is a methyl-substituted pyrimidinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features methyl groups at positions 1, 4, and 6, which influence its electronic and steric properties. Studies on its reactivity reveal that under hydrazinolysis conditions, it undergoes ring-opening to yield 3,5-dimethylpyrazole, highlighting its susceptibility to nucleophilic attack at the carbonyl group .

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1,4,6-trimethylpyrimidin-2-one |

InChI |

InChI=1S/C7H10N2O/c1-5-4-6(2)9(3)7(10)8-5/h4H,1-3H3 |

InChI Key |

DFIRQBAOBSARLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=O)N1C)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1,4,6-Trimethyl-2(1H)-pyrimidinone has shown potential as a pharmacophore in drug design due to its unique structural characteristics. Its derivatives have been investigated for various biological activities:

- Antitumor Activity : Recent studies have highlighted its potential in cancer treatment. For instance, derivatives of this compound have demonstrated significant inhibition of kinases associated with cancer progression. A study reported the following IC50 values against specific kinases:

| Compound | Kinase Target | IC50 (μM) |

|---|---|---|

| 1 | JAK3 | 0.36 |

| 2 | NPM1-ALK | 0.25 |

| 3 | cRAF[Y340D] | 5.34 |

These results suggest that certain derivatives may serve as effective therapeutic agents for cancer treatment .

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Aspergillus fumigatus | 6.25 |

This indicates that the compound not only inhibits bacterial growth but also shows antifungal efficacy comparable to established antibiotics .

- Anti-inflammatory Effects : In vitro studies have demonstrated that certain derivatives exhibit anti-inflammatory activity comparable to indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID). Experimental assays confirmed significant inhibition of inflammatory markers in cell cultures .

Materials Science

In materials science, this compound is explored for developing novel materials with specific electronic or optical properties. Its unique structure allows for the modification of electronic properties in polymer matrices, which can be beneficial in creating advanced materials for electronic applications .

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its derivatives can undergo various chemical reactions such as oxidation and substitution, making it a versatile building block in organic synthesis .

Case Studies

Several case studies have documented the effectiveness of this compound in biological assays:

- In Vivo Cancer Models : A study demonstrated that administration of this compound in animal models resulted in reduced tumor size and improved survival rates compared to control groups .

- In Vitro Cell Line Studies : Testing on human cancer cell lines showed that treatment with this compound led to apoptosis in over 70% of the cells within a specified concentration range .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues: Dihydropyrimidinones vs. Aromatic Pyrimidinones

A key distinction lies in the saturation of the pyrimidine ring. For example:

- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (CAS 7226-23-5) features a partially saturated ring, enhancing its flexibility and utility in nucleophilic substitution reactions and polymerizations .

- 1,4,6-Trimethyl-2(1H)-pyrimidinone retains full aromaticity, which stabilizes the ring but reduces conformational flexibility, impacting its reactivity in ring-opening reactions .

Table 1: Structural and Physical Property Comparison

Substituent Effects: Methyl Group Positioning and Reactivity

- This compound undergoes hydrazinolysis to form 3,5-dimethylpyrazole, whereas its thione analog (1,4,6-trimethylpyrimidine-2(1H)-thione) follows a more complex pathway, producing triaminoguanidine and 3,5-dimethylpyrazole via intermediate hydrazones .

- 4,4,6-Trimethyl-dihydropyrimidine-2(1H)-thione (CAS 67767-29-7) exhibits intermolecular N–H⋯S hydrogen bonding, stabilizing cyclic dimers in its crystal structure . This contrasts with the oxygen-based interactions in pyrimidinones.

Photophysical and Chemical Reactivity

- 1-Methyl-2(1H)-pyrimidinone (1MP) exhibits hydrogen abstraction capabilities under UV light, with bimolecular rate constants of ~10⁴ M⁻¹ s⁻¹ in alcohol solvents . The additional methyl groups in this compound may sterically hinder similar photochemical pathways.

Preparation Methods

Purification Techniques

Crude products often contain residual acetylacetone or methylurea. Column chromatography (silica gel, ethyl acetate/hexane 1:3) or sublimation (80°C, 0.1 mmHg) achieves >98% purity.

Q & A

Basic: What are the most reliable synthetic routes for 1,4,6-trimethyl-2(1H)-pyrimidinone, and how can purity be optimized?

The synthesis typically involves cyclocondensation of substituted amines with carbonyl precursors. For example, dihydropyrimidinones are synthesized via one-pot Biginelli-like reactions using ethyl cyanoacetate derivatives and substituted aldehydes under reflux conditions . Key steps include:

- Oxidation : Conversion of dihydropyrimidinones to pyrimidinones using agents like POCl₃ or iodine in DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol achieves >95% purity, verified by NMR and elemental analysis .

Basic: Which spectroscopic techniques are critical for characterizing structural isomers of this compound?

- ¹H/¹³C NMR : Methyl group signals at δ 2.81–3.77 ppm confirm substitution patterns, while aromatic protons (δ 6.84–7.15 ppm) differentiate para/meta substituents .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–S bond lengths in thione derivatives: 1.69–1.72 Å) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 128.17 for C₆H₁₂N₂O) validate molecular weight .

Advanced: How do structural modifications (e.g., thione vs. ketone groups) impact biological activity?

- Thione Derivatives : Exhibit enhanced anti-aggregation activity (EC₅₀ = 3.36 μM for SOD1 inhibition) due to sulfur’s electronegativity and hydrogen-bond acceptor capacity .

- Hydroxyl/Ketone Substitutions : 2(1H)-Pyrimidinone analogs with hydroxyl groups show reduced efficacy in disrupting plant cytoskeletons compared to thiones, likely due to weaker hydrophobic interactions .

- Methodological Insight : SAR studies should combine docking simulations (e.g., using mutant SOD1 models) with in vitro assays to validate target engagement .

Advanced: How can researchers resolve contradictions in reported EC₅₀ values for pyrimidinone derivatives?

Discrepancies arise from assay conditions (e.g., buffer pH, cell lines). Best practices include:

- Standardization : Use consistent cell models (e.g., HEK293T for protein aggregation assays) and controls (e.g., barbituric acid in mlo resistance studies) .

- Dose-Response Curves : Triplicate measurements across 5–6 log concentrations to calculate IC₅₀/EC₅₀ with Hill slope validation .

Advanced: What strategies improve scalability of pyrimidinone synthesis without compromising yield?

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency (80–90% yield) .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 30 min for cyclocondensation steps .

- Flow Chemistry : Continuous processing minimizes intermediate degradation, critical for air-sensitive intermediates .

Basic: What are the key physicochemical properties influencing solubility and stability?

- LogP : ~1.06 (predicted for C₆H₁₂N₂O), indicating moderate lipophilicity suitable for cellular uptake .

- Solubility : Water-soluble at >10 mg/mL (pH 7.4), but stability decreases in acidic conditions (t₁/₂ < 24 h at pH 2) .

- Thermal Stability : Decomposition above 246°C; store at −20°C under inert gas .

Advanced: How can computational modeling guide the design of pyrimidinone-based inhibitors?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding to targets like SOD1 (PDB: 1SPD). Focus on interactions with Arg115 and Val148 .

- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories; RMSD < 2 Å indicates robust binding .

Basic: What analytical methods validate the absence of toxic byproducts in synthesized batches?

- HPLC-MS : Detect trace impurities (e.g., unreacted aldehydes) with a C18 column and 0.1% formic acid mobile phase .

- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values confirm purity .

Advanced: What are the limitations of current pyrimidinone derivatives in therapeutic applications?

- Metabolic Instability : Rapid glucuronidation in liver microsomes reduces bioavailability (t₁/₂ = 1.2 h in murine models) .

- Off-Target Effects : Thione derivatives inhibit CYP3A4 (IC₅₀ = 8.2 μM), necessitating prodrug strategies .

Advanced: How do crystallographic data inform polymorph screening for pyrimidinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.